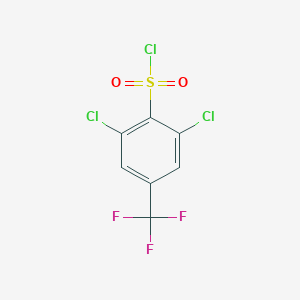
2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Vue d'ensemble
Description
2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular weight of 280.6 . It is a white or pale yellow low melting solid .
Synthesis Analysis
The synthesis of 2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride can be achieved by using p-Chlorobenzotrifluoride as the starting material. This material is subjected to a halogenation reaction and an ammoniation reaction. The desired product is obtained through the separation of reaction products .Molecular Structure Analysis
The molecular structure of 2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride can be represented by the InChI code: 1S/C7H2ClF5O2S/c8-16(14,15)6-4(9)1-3(2-5(6)10)7(11,12)13/h1-2H .Chemical Reactions Analysis
This compound can be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation of thiophenes and pyrroles . It can also undergo photo-irradiation with visible light in the presence of Ir (ppy) 2 (dtbbpy)PF 6 and disodium phosphate to give the corresponding E-vinyl sulfone .Physical And Chemical Properties Analysis
2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is a white or pale yellow low melting solid . Its molecular weight is 280.6 .Applications De Recherche Scientifique
Synthesis of Fipronil
Field
Organic Chemistry, Pesticide Synthesis Application: This compound is used in the synthesis of Fipronil, a super-effective and safe pesticide . Method: A key step involved in the synthesis of fipronil is the oxidation of sulfur into sulfoxide. Coupling reactions such as Suzuki–Miyaura have been employed in the synthesis of fipronil derivatives . Results: Fipronil is effective against a host of crop insect pests, including grasshoppers, boll weevils, rice insects, termites, house flies, fruit flies, and thrips .
Synthesis of FDA-Approved Trifluoromethyl Group-Containing Drugs
Field
Pharmaceutical Chemistry Application: This compound is used in the synthesis of FDA-approved drugs that contain the trifluoromethyl (TFM, -CF3) group . Method: The specific methods of application or experimental procedures are not detailed in the source . Results: More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .
Synthesis of β-Arylated Thiophenes and 2,5-Diarylated Pyrrole
Field
Organic Chemistry Application: This compound may be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole . Method: The synthesis is achieved via palladium catalyzed desulfitative arylation of thiophenes and pyrroles . Results: The specific results or outcomes obtained are not detailed in the source .
Synthesis of 2,6-Dichloro-4-Trifluoromethyl Aniline
Field
Organic Chemistry, Pesticide Synthesis Application: This compound is used in the synthesis of 2,6-dichloro-4-trifluoromethyl-aniline, an important pesticide intermediate . Method: The process involves using p-Chlorobenzotrifluoride as the starting material and subjecting it to halogenation reaction and ammoniation reaction . Results: The method is characterized by simple process, cheap and easy-available raw materials, high reaction yield and friendly environment .
Synthesis of β-Arylated Thiophenes
Field
Organic Chemistry Application: This compound may be used to synthesize β-arylated thiophenes . Method: The synthesis is achieved via palladium catalyzed desulfitative arylation of thiophenes . Results: The specific results or outcomes obtained are not detailed in the source .
Synthesis of 2,5-Diarylated Pyrrole
Field
Organic Chemistry Application: This compound may be used to synthesize 2,5-diarylated pyrrole . Method: The synthesis is achieved via palladium catalyzed desulfitative arylation of pyrroles . Results: The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
This compound is considered hazardous. It causes severe skin burns and eye damage. It may also cause respiratory irritation . In case of ingestion, it is advised not to induce vomiting and to call a physician immediately . If inhaled, the victim should be moved to fresh air and given oxygen if breathing is difficult .
Propriétés
IUPAC Name |
2,6-dichloro-4-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3F3O2S/c8-4-1-3(7(11,12)13)2-5(9)6(4)16(10,14)15/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGIKDMKHORAMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371663 | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |
CAS RN |
175205-76-2 | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)benzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175205-76-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






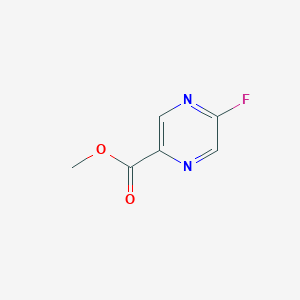



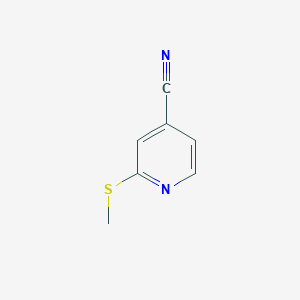


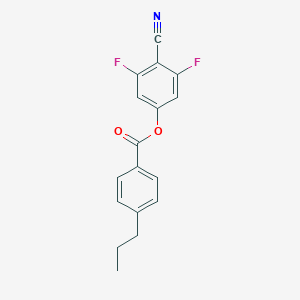
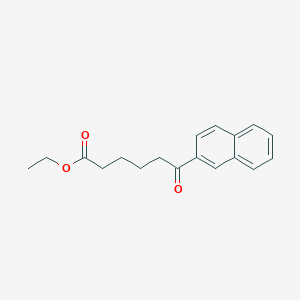
![5-Methoxybenzo[B]thiophene-2-boronic acid](/img/structure/B71513.png)
![Cyclopropanecarboxaldehyde, 2-[(acetyloxy)methyl]-, (1R,2S)-(9CI)](/img/structure/B71515.png)